molecular formula C11H14BrNO3 B8126351 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene

1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene

Cat. No.: B8126351
M. Wt: 288.14 g/mol
InChI Key: GPHATMWHKYGXSU-UHFFFAOYSA-N
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Description

1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is characterized by a bromine atom, an isobutoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 5-isobutoxy-2-methyl-4-nitrobenzene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Reduction: 1-Bromo-5-isobutoxy-2-methyl-4-aminobenzene.

    Oxidation: 1-Bromo-5-isobutoxy-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-bromo-5-isobutoxy-2-methyl-4-nitrobenzene exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-methyl-4-nitrobenzene: Lacks the isobutoxy group, leading to different reactivity and applications.

    1-Bromo-5-methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group instead of an isobutoxy group, which can influence its solubility and reactivity.

    1-Bromo-5-ethoxy-2-methyl-4-nitrobenzene: Similar structure but with an ethoxy group, affecting its physical and chemical properties.

Properties

IUPAC Name

1-bromo-2-methyl-5-(2-methylpropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-5-9(12)8(3)4-10(11)13(14)15/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHATMWHKYGXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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